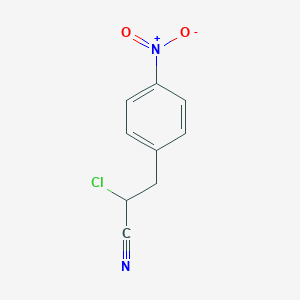

2-Chloro-3-(4-nitrophenyl)propanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPNWHGZPIHRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939087 | |

| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-31-9 | |

| Record name | α-Chloro-4-nitrobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 4 Nitrophenyl Propanenitrile

Historical and Contemporary Approaches to the Synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile

The synthesis of this compound is rooted in classical organic reactions, yet remains a subject for refinement through modern synthetic methods.

Diazotization and Coupling Reactions in Propanenitrile Synthesis

A well-documented historical method for synthesizing this compound involves a Meerwein arylation, a type of reaction that couples a diazonium salt with an electron-poor alkene. thermofisher.com This process begins with the diazotization of a primary aromatic amine, in this case, p-nitroaniline.

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. researchgate.net In this synthesis, p-nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding 4-nitrobenzenediazonium (B87018) chloride. The temperature must be carefully controlled to prevent the unstable diazonium salt from decomposing. researchgate.net

Following the formation of the diazonium salt, a coupling reaction is initiated with acrylonitrile (B1666552) (CH₂=CHCN), an activated alkene. This reaction is catalyzed by a copper(I) or copper(II) salt, a hallmark of what is also known as a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org The copper catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced, and the aryl radical adds across the double bond of acrylonitrile. nih.govorgsyn.org A chlorine atom is simultaneously introduced to the adjacent carbon, yielding the final product, this compound.

Table 1: Reagents in Historical Synthesis

| Reagent | Role in Synthesis |

|---|---|

| p-Nitroaniline | Starting material (aromatic amine precursor) |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric Acid (HCl) | Provides acidic medium for diazotization |

| Acrylonitrile | Alkene for coupling reaction |

| Copper(II) Chloride (CuCl₂) | Catalyst for the Meerwein arylation |

Exploration of Alternative Synthetic Routes and Precursors

While the Meerwein arylation is a primary route, other synthetic strategies can be theoretically explored for the formation of this compound. These alternative pathways often focus on constructing the molecule from different precursor fragments.

One hypothetical approach could involve starting with 4-nitrophenylacetonitrile. This precursor already contains the aryl and nitrile moieties. The synthesis would then require the selective chlorination at the alpha position (the carbon adjacent to the nitrile group). This could potentially be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), possibly under radical or ionic conditions. However, controlling the selectivity and avoiding side reactions on the aromatic ring would be a significant challenge.

Another potential route could start from 4-nitrobenzaldehyde. This aldehyde could be subjected to a Henry reaction with nitromethane (B149229) to form a nitroalkene, which could then be further manipulated. Alternatively, a Wittig-type reaction could introduce a two-carbon unit, followed by transformations to install the chloro and nitrile functionalities. Multi-component reactions, which combine several reactants in a single step, also offer a modern alternative for constructing complex molecules and could potentially be adapted for this synthesis. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The this compound molecule possesses a chiral center at the C2 carbon, the carbon atom bonded to both the chlorine atom and the nitrile group. This means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-Chloro-3-(4-nitrophenyl)propanenitrile and (S)-2-Chloro-3-(4-nitrophenyl)propanenitrile. In pharmaceutical and biological contexts, different enantiomers of a chiral molecule often exhibit vastly different activities. mit.educhiralpedia.com

The conventional Meerwein arylation synthesis typically produces a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. To obtain enantiomerically pure forms, two main strategies are employed: chiral resolution and asymmetric synthesis.

Chiral Resolution: This approach involves separating the enantiomers from the racemic mixture. Common methods include:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

Chromatographic Resolution: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers. nih.gov This technique has been successfully applied to separate similar compounds like α-chloro-N-phenyl propanamide. researchgate.net

Kinetic Resolution: Employing a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer. google.com

Asymmetric Synthesis: This strategy aims to directly synthesize one enantiomer in excess over the other. chiralpedia.comcardiff.ac.uk For this compound, this could potentially be achieved by:

Using a chiral catalyst in the Meerwein arylation reaction. While challenging, the development of asymmetric versions of radical reactions is an active area of research.

Employing a chiral auxiliary on the acrylonitrile precursor, which would direct the addition of the aryl group to one face of the double bond, followed by removal of the auxiliary. nih.gov

Developing a catalytic asymmetric cross-coupling reaction, for instance, a nickel-catalyzed reaction between a heteroaryl iodide and an α-chloronitrile has been shown to produce enantioenriched products. acs.org

While specific, optimized protocols for the stereoselective synthesis of this compound are not widely published, these established principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed. mit.edursc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com Applying these principles to the synthesis of this compound can improve its environmental footprint and safety profile.

Catalytic Systems for Efficient Nitrile Formation

The historical synthesis relies on a copper salt, which functions as a catalyst. While catalytic, the reaction often requires significant catalyst loadings and can generate metal-containing waste streams. Modern green chemistry encourages the development of more efficient and recyclable catalytic systems.

Recent advancements in catalysis offer several greener alternatives for the key reaction steps:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for Meerwein-type arylations. nih.govacs.org Using organic dyes or ruthenium complexes as photocatalysts, these reactions can often be performed under milder conditions with lower catalyst loadings and may avoid the use of heavy metal catalysts altogether. nih.govscispace.com

Improved Metal Catalysis: Research into Sandmeyer and Meerwein reactions continues to yield more efficient catalysts. researchgate.net This includes using iron or titanium compounds, which are more abundant and less toxic than other transition metals, or developing highly active copper catalysts that can be used in smaller amounts and potentially recycled. scispace.com

Catalyst-Free Methods: Some modern protocols for Sandmeyer-type reactions have been developed that proceed without any metal catalyst, often initiated by light or other radical initiators, representing a significant green improvement. researchgate.net

Table 2: Comparison of Catalytic Approaches

| Catalyst Type | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Metal Catalyst | Stoichiometric or high loading of Cu(II) salts. | Low loading, recyclable catalysts (e.g., Fe, Ti). |

| Energy Input | Thermal (heating). | Visible light (photoredox catalysis). |

| Waste | Metal-containing aqueous waste. | Reduced metal waste; potentially catalyst-free options. |

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The historical synthesis uses acetone (B3395972) and methanol (B129727), which have moderate environmental, health, and safety concerns.

Solvent Selection: A greener approach would involve:

Replacing Volatile Organic Compounds (VOCs): Substituting acetone and methanol with more benign alternatives. Water is an ideal green solvent, and some diazotization reactions can be performed in aqueous media. Other options include bio-based solvents like ethanol (B145695) or specialized green solvents like ionic liquids, though the latter's "greenness" requires careful life-cycle assessment.

Solvent-Free Reactions: Where possible, conducting reactions under solvent-free conditions, for example by grinding solid reactants together, can eliminate solvent waste entirely. researchgate.net

Waste Minimization: Beyond solvent choice, several other strategies can reduce waste:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The diazotization-coupling reaction has a significant byproduct: nitrogen gas (N₂), which is benign. However, side reactions can lower the atom economy.

Recycling Reagents and Byproducts: Modern industrial processes focus on recycling waste streams. For example, nitrogen oxides (NOx) generated during diazotization can be captured and reused to perform subsequent diazotization reactions, turning a hazardous waste stream into a valuable reagent. chemistryviews.org

Improving Reaction Conditions: Optimizing reaction parameters such as temperature, concentration, and reaction time can increase the yield of the desired product and reduce the formation of impurities and byproducts, leading to less waste and easier purification. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 4 Nitrophenyl Propanenitrile

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group is situated at a benzylic-like position, activated by both the adjacent nitrile and the 4-nitrophenyl ring. This structural arrangement significantly influences its susceptibility to nucleophilic substitution reactions.

Reaction Kinetics and Thermodynamic Analysis of Substitutions

While specific kinetic and thermodynamic data for the nucleophilic substitution of 2-Chloro-3-(4-nitrophenyl)propanenitrile are not extensively documented in the literature, the reactivity can be inferred from studies on analogous benzylic halides. The reaction rate is anticipated to be significantly influenced by the nature of the nucleophile, the solvent, and the temperature.

The presence of the electron-withdrawing nitro group in the para position of the benzene (B151609) ring plays a crucial role. It stabilizes the transition state of nucleophilic attack, thereby accelerating the reaction rate compared to unsubstituted benzyl (B1604629) chlorides. ias.ac.innih.gov The reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, especially with strong nucleophiles, given the primary nature of the carbon bearing the chlorine atom. However, under conditions that favor carbocation formation (e.g., polar protic solvents and weaker nucleophiles), an SN1 pathway cannot be entirely ruled out due to the resonance stabilization of the resulting benzylic carbocation by the phenyl ring.

A kinetic study on the solvolysis of p-nitrobenzyl bromide, a structurally similar compound, showed that the reaction rates are sensitive to the solvent's ionizing power and nucleophilicity. nih.gov It is expected that this compound would exhibit similar behavior.

Table 1: Expected Factors Influencing Nucleophilic Substitution Rates

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate | Consistent with an SN2 mechanism where the nucleophile is involved in the rate-determining step. |

| Solvent Polarity | Polar aprotic solvents favor SN2; polar protic solvents can favor SN1 | Polar aprotic solvents stabilize the transition state of SN2 reactions. Polar protic solvents can solvate the leaving group and stabilize a potential carbocation intermediate in an SN1 pathway. |

| Leaving Group Ability | Good leaving groups increase the rate | The C-Cl bond must be broken during the reaction. |

| Temperature | Higher temperatures increase the rate | Provides the necessary activation energy for the reaction to proceed. |

Influence of Substituents on Reaction Pathways

Substituents on the incoming nucleophile and on the aromatic ring can significantly alter the reaction pathways and rates. Electron-donating groups on the nucleophile will increase its nucleophilicity and accelerate the substitution reaction.

The para-nitro group on the phenyl ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution. wikipedia.orglibretexts.org While the primary reaction site is the benzylic carbon, the electronic state of the aromatic ring influences the stability of intermediates and transition states. For instance, in the solvolysis of ortho- and para-nitrobenzyl bromides, the para-isomer generally exhibits reactivity that is influenced by the solvent's properties, indicating a balance between nucleophilic solvent assistance and the electronic effects of the nitro group. nih.gov

Transformations of the Nitrile Group (–CN)

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Pathways

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the nitrile.

Hydrolysis:

Acid-catalyzed: Protonation of the nitrile nitrogen makes the carbon more electrophilic for water to attack. Tautomerization of the resulting imidic acid yields the amide, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon forms a hydroxy imine, which tautomerizes to the amide. Subsequent hydrolysis of the amide gives the carboxylate.

Amidation: Direct reaction with certain nucleophiles can lead to the formation of amides or related compounds. For instance, palladium-catalyzed amidation reactions have been reported for chloro-substituted aromatic compounds, suggesting a potential pathway for functionalizing the nitrile group in concert with substitution at the aromatic ring under specific catalytic conditions.

Reductions of the Nitrile Moiety

The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group. Chemoselective reduction of the nitrile in the presence of a nitro group can be challenging. However, certain catalytic systems, such as those based on nickel, have shown promise in the selective reduction of nitriles. rsc.org

Reactivity of the Nitrophenyl Moiety

The primary reaction of the nitro group is its reduction to an amino group. This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group for electrophilic aromatic substitution. A variety of reagents can be employed for this reduction, including catalytic hydrogenation (e.g., H₂/Pd-C), and metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). jsynthchem.com

Careful selection of the reducing agent is necessary to achieve chemoselectivity. For instance, certain catalytic systems have been developed for the selective reduction of nitroaromatics in the presence of other reducible functional groups like nitriles. rsc.orgnih.gov

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the nitro group. libretexts.orgquizlet.com Conversely, the nitro group activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. wikipedia.orglibretexts.org While the primary site of nucleophilic attack in this compound is the benzylic carbon, under forcing conditions or with highly activated systems, nucleophilic aromatic substitution could potentially occur, displacing a different substituent if present on the ring.

Table 2: Summary of Potential Reactions of the Nitrophenyl Moiety

| Reaction Type | Reagents/Conditions | Expected Product/Outcome |

| Nitro Group Reduction | H₂, Pd/C or Fe, HCl | Reduction of the nitro group to an amino group. |

| Electrophilic Aromatic Substitution | Electrophile + Lewis Acid | Substitution at the meta-position relative to the nitro group (positions 3 and 5 of the nitrophenyl ring). Reaction is generally slower than on an unsubstituted benzene ring. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | Not the primary reaction pathway, but possible under harsh conditions, especially if other activating groups are present. |

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino functionality is a key transformation, yielding 2-amino-3-(4-aminophenyl)propanenitrile derivatives. This reduction can be achieved through various methods, with catalytic hydrogenation being a prominent and efficient choice. The presence of a chlorine atom on the propane (B168953) backbone necessitates careful selection of catalysts and reaction conditions to prevent undesired dehalogenation.

Detailed research findings indicate that for chlorinated nitroaromatic compounds, specific catalysts and conditions can achieve high selectivity. Catalytic hydrogenation using platinum or palladium on a carbon support is often effective. To mitigate the risk of hydrodechlorination, a common side reaction, inhibitors such as thiophene (B33073) can be introduced, or specialized catalysts like sulfided platinum on charcoal may be employed. The reaction is typically carried out in a solvent, and the addition of a mild base, such as sodium carbonate, can help to neutralize any generated HCl and maintain a favorable reaction pH.

| Reagent/Catalyst | Conditions | Expected Outcome & Notes |

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695) solvent, Room Temperature, 1-4 atm H₂ | Standard method for nitro group reduction. Risk of concurrent dehalogenation and/or nitrile reduction depending on catalyst activity and conditions. |

| H₂, Pt/C (sulfided) | Molten nitro compound or high-boiling solvent (e.g., Toluene), Elevated Temperature (e.g., 120°C) and Pressure (e.g., 140 psi), Thiophene inhibitor google.com | High selectivity for the amino group is expected. The sulfided catalyst and inhibitor significantly reduce the loss of the chlorine atom from the backbone. google.com |

| Iron (Fe) powder | Acetic Acid (AcOH) or Ethanol/Water with HCl | A classic method (Béchamp reduction). Generally chemoselective for the nitro group, leaving chloro and cyano groups intact under controlled conditions. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | Stannous chloride is a mild reducing agent effective for converting aromatic nitro compounds to anilines, often with good tolerance for other functional groups. |

The choice of reducing agent is critical. While powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, they would also readily reduce the nitrile functionality to a primary amine, leading to a different product profile. Catalytic hydrogenation offers a balance of reactivity and selectivity, which can be fine-tuned by the choice of catalyst, pressure, temperature, and additives to favor the desired amino compound. google.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to the electronic effects of two substituents: the nitro group (-NO₂) and the 2-chloro-1-cyanoethyl group [-CH(CN)CH₂Cl]. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the combined influence of these groups.

Nitro Group (-NO₂): This group is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong electron-withdrawing nature through both inductive and resonance effects. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

The combination of these two deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophiles than benzene. Any electrophilic substitution reaction would require harsh conditions (e.g., high temperatures, strong acid catalysts).

The directing effects of the substituents are in opposition. The nitro group directs incoming electrophiles to the C-3 and C-5 positions, while the side chain directs to the C-2 and C-6 positions. Given the potent deactivating and meta-directing nature of the nitro group, substitution is most likely to occur at the positions meta to it. The C-3 and C-5 positions are equivalent in this case. Therefore, electrophilic substitution, if it can be forced to occur, would predominantly yield the 2-substituted product, which is meta to the nitro group and ortho to the 2-chloro-1-cyanoethyl side chain.

| Reaction | Reagents | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(2-Chloro-1-cyanoethyl)-2,4-dinitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(2-chloro-1-cyanoethyl)-2-nitrobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is highly unlikely to proceed due to the strong deactivation of the ring. |

Investigating the Propane Backbone Reactivity and Stereochemical Implications

The propane backbone of the molecule features two key reactive sites: the carbon-chlorine bond and the nitrile group. The carbon atom at the second position (C-2), bonded to both the chlorine and the nitrile, is a chiral center, meaning reactions at this site have significant stereochemical consequences.

The α-chloro nitrile moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. The presence of the adjacent electron-withdrawing nitrile group tends to favor the Sₙ2 pathway. Such reactions, if proceeding through an Sₙ2 mechanism, would result in an inversion of stereochemistry at the C-2 center.

Possible transformations involving the propane backbone include:

Nucleophilic Substitution: Reaction with nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) could replace the chlorine to form α-hydroxy or α-alkoxy nitriles, respectively.

Hydrolysis of the Nitrile: Under strong acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), forming 2-chloro-3-(4-nitrophenyl)propanoic acid.

Reduction of the Nitrile: Strong reducing agents like LiAlH₄ would reduce the nitrile to a primary amine (-CH₂NH₂). This would occur concurrently with the reduction of the nitro group.

Elimination Reactions: In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, removing HCl to form 3-(4-nitrophenyl)propenenitrile. The stereochemistry of this elimination is governed by the relative orientation of the hydrogen at C-3 and the chlorine at C-2, with anti-periplanar elimination being the favored pathway. google.com

The stereochemical outcome of any reaction at the C-2 position is a critical consideration. For instance, starting with a single enantiomer of this compound, an Sₙ2 reaction would produce a single enantiomer of the product with inverted configuration, while an Sₙ1 reaction would lead to a racemic mixture.

Derivatization and Scaffold Modification of 2 Chloro 3 4 Nitrophenyl Propanenitrile

Synthesis of Heterocyclic Compounds Utilizing the Propanenitrile Scaffold

The propanenitrile scaffold of 2-Chloro-3-(4-nitrophenyl)propanenitrile presents a reactive framework for the construction of various heterocyclic systems. The presence of a nitrile group and an α-chloro substituent allows for a range of cyclization reactions.

Formation of Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives often involves the reaction of a compound containing a dicarbonyl equivalent with an ammonia (B1221849) source and an aldehyde, or the reaction of an α-haloketone with an amidine. While the direct synthesis of imidazole derivatives from this compound is not extensively detailed in readily available literature, the chemical structure of the propanenitrile suggests potential pathways. For instance, the α-chloro nitrile could theoretically react with an amidine to form a substituted imidazole, a common strategy in imidazole synthesis. However, specific examples of this transformation using this compound as the starting material are not prominently documented in scientific databases.

Construction of Oxazoles and Isothiazoles

The formation of oxazole (B20620) rings can be achieved through various synthetic routes, such as the Robinson-Gabriel synthesis from 2-acylamino-ketones or the van Leusen reaction involving tosylmethyl isocyanide and an aldehyde. nih.gov The direct conversion of this compound to an oxazole derivative is not a commonly reported pathway.

Similarly, the synthesis of isothiazoles typically proceeds through methods like the reaction of β-aminovinyl ketones with sulfur monochloride or the cycloaddition of nitrile sulfides. medwinpublishers.com While the propanenitrile scaffold contains a nitrile group, a key component for some isothiazole (B42339) syntheses, the specific use of this compound in the construction of isothiazole rings is not well-documented in the surveyed literature. General methods for isothiazole synthesis often start from more functionalized precursors. medwinpublishers.comnih.gov

Derivatives of 1,3,2-Diazaphospholidines

1,3,2-Diazaphospholidines are five-membered heterocyclic compounds containing two nitrogen atoms and one phosphorus atom. Their synthesis commonly involves the reaction of a 1,2-diamine with a phosphorus trihalide or other phosphorus electrophiles. The structure of this compound does not lend itself directly to the typical synthetic routes for 1,3,2-diazaphospholidines, which require a vicinal diamine functionality. Consequently, the derivatization of this specific propanenitrile to form 1,3,2-diazaphospholidine rings is not a described transformation in the available chemical literature.

Creation of Hybrid Molecules Incorporating this compound Fragments

The incorporation of the this compound moiety into larger, hybrid molecules has been more successfully demonstrated, particularly in the formation of thiazolidinone and azo compound derivatives.

Thiazolidinone Derivatives

A notable application of a derivative of the title compound is in the synthesis of hybrid molecules containing a 4-thiazolidinone (B1220212) ring. The Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, a derivative of this compound, with various 4-thiazolidinones yields a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ontosight.aichim.it This reaction is typically carried out in the presence of sodium acetate (B1210297) in refluxing acetic acid. ontosight.ai The resulting hybrid molecules have been investigated for their potential biological activities. ontosight.ai

The general synthetic scheme involves the reaction of an appropriate 4-thiazolidinone with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal. chim.it

Table 1: Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones

| Reactant 1 (4-Thiazolidinone) | Reactant 2 | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Appropriate 4-thiazolidinone | (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal | AcONa, AcOH, reflux, 3 h | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone | 68–83 |

| 3-Aminorhodanine | (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (2 equiv.) | AcONa, AcOH, reflux, 3 h | Azomethine derivative of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone | Data not specified |

Azo Compound Formations and Derivatives

The 4-nitrophenyl group of this compound can be derived from p-nitroaniline, a common starting material in the synthesis of azo compounds. The synthesis of the parent compound itself can be achieved via a diazotization reaction of p-nitroaniline, followed by a reaction with acrylonitrile (B1666552) in the presence of copper(II) chloride.

The propanenitrile structure, featuring a chloro and a nitrophenyl group, is found in various azo dyes. For example, compounds such as Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]phenylamino]- are known azo dyes. In these structures, the core is a diazotized 2-chloro-4-nitroaniline (B86195) coupled with an N-substituted aniline (B41778) derivative.

Table 2: Examples of Azo Compounds with Related Structures

| Compound Name | Starting Materials (Conceptual) | Key Structural Features |

|---|---|---|

| Propanenitrile, 3-[4-[(2-chloro-4-nitrophenyl)azo]phenylamino]- | Diazotized 2-chloro-4-nitroaniline and N-(2-hydroxyethyl)aniline derivative | Azo bridge (-N=N-) connecting a 2-chloro-4-nitrophenyl group to a substituted aminophenylpropanenitrile. |

| Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]- | Diazotized 2-chloro-4-nitroaniline and a substituted 3-methylaniline derivative | Azo bridge connecting a 2-chloro-4-nitrophenyl group to a substituted aminomethylphenylpropanenitrile. |

Functionalization and Diversification Strategies at Different Positions

The structure of this compound offers several sites for chemical modification: the electrophilic carbon bearing the chlorine atom, the nitrile group, the active methylene (B1212753) bridge, and the aromatic nitro group. These sites can be targeted to introduce new functional groups and build more complex molecular architectures.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the C-2 position, being alpha to an electron-withdrawing nitrile group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.

Heterocyclic Synthesis: A prominent strategy for the diversification of α-halonitriles is their use as building blocks in the synthesis of various heterocyclic systems. For instance, the reaction of analogous α-haloketones with dinucleophiles is a well-established method for constructing five- and six-membered rings. Although direct examples with this compound are not extensively documented, plausible reaction pathways can be inferred from the chemistry of similar compounds.

One of the most common applications of α-halocarbonyl compounds is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). By analogy, this compound could potentially react with thiourea or substituted thioureas to yield 2-amino-4-(4-nitrobenzyl)thiazole derivatives. The reaction would proceed via nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, followed by cyclization.

Similarly, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) or pyridazinone scaffolds. The specific outcome would depend on the reaction conditions and the nature of the hydrazine derivative used. For example, condensation with hydrazine hydrate (B1144303) could potentially yield aminopyrazole derivatives through a cyclization reaction involving the nitrile group.

The following table outlines potential heterocyclic products from the reaction of this compound with various nucleophiles, based on established synthetic methodologies for α-halonitriles.

| Nucleophile | Potential Heterocyclic Product | Reaction Type |

| Thiourea | 2-Amino-4-(4-nitrobenzyl)thiazole | Hantzsch thiazole synthesis |

| Substituted Thioureas | 2-(Substituted-amino)-4-(4-nitrobenzyl)thiazole | Hantzsch thiazole synthesis |

| Hydrazine Hydrate | 3-Amino-5-(4-nitrobenzyl)pyrazole | Cyclocondensation |

| Phenylhydrazine | 3-Amino-1-phenyl-5-(4-nitrobenzyl)pyrazole | Cyclocondensation |

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into various other functionalities, providing another avenue for diversification.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-chloro-3-(4-nitrophenyl)propanoic acid) or a primary amide (2-chloro-3-(4-nitrophenyl)propanamide), respectively. These products can then undergo further derivatization.

Reduction: The nitrile group can be reduced to a primary amine (2-chloro-3-(4-nitrophenyl)propan-1-amine) using reducing agents such as lithium aluminum hydride (LiAlH₄). This introduces a basic amino group that can be further functionalized, for example, through acylation or alkylation.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield tetrazole derivatives, which are important pharmacophores in medicinal chemistry.

Reactions at the Methylene Bridge

The methylene group adjacent to the electron-withdrawing phenyl and nitrile groups can potentially be activated for certain reactions, although it is generally less reactive than the α-carbon.

Modification of the Aromatic Ring

The nitro group on the phenyl ring is a strong electron-withdrawing group and can be a handle for further modifications.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-chloro-3-(4-aminophenyl)propanenitrile) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). The resulting aniline derivative opens up a wide array of synthetic possibilities, including diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -OH, -Cl, -Br, -CN) or coupling reactions to form azo compounds.

The table below summarizes the potential derivatives of this compound through transformations of its functional groups.

| Functional Group | Reaction | Product |

| α-Chloro | Nucleophilic Substitution with Thiourea | 2-Amino-4-(4-nitrobenzyl)thiazole |

| Nitrile | Acid Hydrolysis | 2-Chloro-3-(4-nitrophenyl)propanoic acid |

| Nitrile | Reduction (e.g., LiAlH₄) | 2-Chloro-3-(4-nitrophenyl)propan-1-amine |

| Nitro | Reduction (e.g., H₂/Pd-C) | 2-Chloro-3-(4-aminophenyl)propanenitrile |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 4 Nitrophenyl Propanenitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. For 2-Chloro-3-(4-nitrophenyl)propanenitrile, both ¹H and ¹³C NMR would provide critical data for stereochemical assignment and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic and aliphatic protons. The protons on the 4-nitrophenyl group would appear as a pair of doublets in the downfield region, typically between 7.5 and 8.3 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons of the propanenitrile backbone would present a more complex pattern. The methine proton (CH-Cl) would likely appear as a doublet of doublets, influenced by the neighboring methylene (B1212753) protons. Its chemical shift would be significantly downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The methylene protons (CH₂) would be diastereotopic and appear as two separate multiplets, further split by the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) would be found in the characteristic region for nitriles, around 115-120 ppm. The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most downfield. The aliphatic carbons, C-Cl and C-CH₂, would be observed at approximately 50-60 ppm and 35-45 ppm, respectively.

Conformational analysis of the flexible propanenitrile chain can be investigated through the measurement of coupling constants (J-values) and the use of two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, helping to define the preferred spatial arrangement of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to NO₂) | ~8.2 | ~124 |

| Aromatic CH (meta to NO₂) | ~7.5 | ~130 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C-CH₂ | - | ~145 |

| CH-Cl | ~4.8 | ~55 |

| CH₂ | ~3.4 | ~40 |

| CN | - | ~118 |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions.

The molecular ion peak [M]⁺ would be observed, and its mass would confirm the molecular formula. Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak would also be expected, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound would be expected to proceed through several key pathways:

Loss of Chlorine: A common fragmentation pathway for chloroalkanes is the loss of a chlorine radical, which would lead to a significant peak at [M-35]⁺ and a smaller peak at [M-37]⁺.

Loss of the Nitro Group: Nitroaromatic compounds frequently undergo fragmentation with the loss of the nitro group (NO₂) or nitric oxide (NO). This would result in peaks at [M-46]⁺ and [M-30]⁺, respectively. nih.gov

Cleavage of the Propanenitrile Chain: The aliphatic chain can undergo cleavage at various points. For instance, cleavage of the bond between the chloro-substituted carbon and the methylene carbon could occur.

Formation of the Tropylium (B1234903) Ion: If a benzyl (B1604629) fragment is formed, it can rearrange to the stable tropylium ion at m/z 91.

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C₉H₇ClN₂O₂]⁺ | Molecular Ion |

| 175 | [C₉H₇N₂O₂]⁺ | Loss of Cl |

| 164/166 | [C₉H₇ClN]⁺ | Loss of NO₂ |

| 180/182 | [C₉H₇ClNO]⁺ | Loss of NO |

| 136 | [C₈H₆N₂O₂]⁺ | Loss of CH₂Cl |

| 120 | [C₇H₄NO₂]⁺ | Benzylic cleavage |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would show strong absorption bands corresponding to the various functional groups. The nitrile (C≡N) stretching vibration would appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. acs.orgmorressier.com The nitro group (NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch between 1500 and 1550 cm⁻¹ and a symmetric stretch between 1335 and 1370 cm⁻¹. orgchemboulder.comorgchemboulder.com The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. orgchemboulder.combrainly.com Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below this value.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also typically strong and sharp in the Raman spectrum, appearing in a similar region as in the FTIR. acs.orgresearchgate.net The symmetric stretching vibration of the nitro group is often a very strong and characteristic band in the Raman spectrum. Aromatic ring vibrations would also be prominent.

By comparing the experimental spectra with established correlation tables and databases, the presence of the key functional groups in this compound can be unequivocally confirmed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium-Sharp |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thereby confirming its molecular structure.

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions that govern the packing of the molecules in the solid state. Given the functional groups present, several types of non-covalent interactions would be anticipated:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the oxygen atoms of the nitro group or the nitrogen of the nitrile group as acceptors are likely to be present.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the nitro group or the nitrogen of the nitrile group of a neighboring molecule.

π-π Stacking: The electron-deficient 4-nitrophenyl rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar C-Cl, C-NO₂, and C≡N bonds would lead to significant dipole-dipole interactions between adjacent molecules.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Weak Hydrogen Bonding | Aromatic/Aliphatic C-H | Nitro O, Nitrile N | Moderate |

| Halogen Bonding | C-Cl | Nitro O, Nitrile N | Possible |

| π-π Stacking | 4-Nitrophenyl Ring | 4-Nitrophenyl Ring | Significant |

| Dipole-Dipole | C-Cl, C-NO₂, C≡N | C-Cl, C-NO₂, C≡N | Significant |

Computational Chemistry and Theoretical Studies of 2 Chloro 3 4 Nitrophenyl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and energy calculations of molecules. For 2-Chloro-3-(4-nitrophenyl)propanenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation.

The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy. nanobioletters.comresearchgate.net These calculated parameters provide a detailed picture of the molecule's architecture. For instance, the presence of the bulky nitrophenyl group and the chlorine atom influences the rotational freedom around the C-C single bonds, leading to specific preferred conformations.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G) (Note: The following data is illustrative, based on typical values for similar molecular fragments, as direct computational studies on this specific molecule are not widely published.)

| Parameter | Bond | Predicted Value |

| Bond Length | C-Cl | 1.78 Å |

| C≡N | 1.16 Å | |

| C-NO₂ | 1.48 Å | |

| Bond Angle | Cl-C-C | 110.5° |

| C-C≡N | 178.2° | |

| Dihedral Angle | C-C-C-C (aromatic) | Variable (describes ring puckering and substituent orientation) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing nature of the nitro group and the chlorine atom is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The nitrile group also contributes to the electrophilic character of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are estimations based on related compounds.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

A significant HOMO-LUMO gap, as illustrated, would suggest that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO across the molecule can also predict the sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations to Understand Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating its movement in a solvent environment at a given temperature and pressure. rsc.org This allows for the identification of the most populated conformations and the energy barriers between them. Key dihedral angles, such as those around the central C-C bond connecting the propanenitrile backbone to the nitrophenyl ring, can be monitored to understand the molecule's flexibility and preferred shapes. The results of MD simulations can be visualized as a conformational energy landscape, highlighting the low-energy (and thus more probable) conformations.

Docking Studies and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netthieme-connect.de This method is crucial in drug discovery and molecular biology for understanding how a small molecule might interact with a biological target. fums.ac.irresearchgate.net

Given the structural features of this compound, particularly the nitrophenyl group which is present in many biologically active compounds, it is plausible to investigate its interaction with various enzymes or receptors through docking studies. researchgate.netelsevierpure.com For example, nitrophenyl derivatives have been studied as inhibitors of enzymes like tyrosinase or cyclooxygenase-2 (COX-2). researchgate.netfums.ac.ir Docking simulations would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity (often expressed as a docking score or binding free energy). The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. elsevierpure.com The nitrile group, for instance, can act as a hydrogen bond acceptor. nih.gov

Table 3: Illustrative Docking Study Results for a Nitrophenyl Ligand with a Hypothetical Protein Target (Note: This table is a hypothetical example to illustrate the type of data generated from a docking study.)

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosinase | This compound | -8.5 | His244, Asn260 | Hydrogen Bond with nitro group |

| Val283, Phe264 | Hydrophobic Interaction with phenyl ring |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property.

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as cytotoxicity or enzyme inhibition. nih.gov Similarly, a QSPR model could predict properties like solubility or boiling point. The first step in building such a model is to calculate a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometric, and electronic descriptors.

Table 4: Examples of Molecular Descriptors Relevant for QSAR/QSPR Modeling of this compound and Related Compounds

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Electronic | HOMO/LUMO Energies | As described in section 6.1.2, related to reactivity. |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Once these descriptors are calculated for a set of molecules with known activities or properties, statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the predictive model. A robust QSAR/QSPR model can then be used to predict the activity or property of new, untested compounds like this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental testing.

Biological Activity and Mechanistic Insights of 2 Chloro 3 4 Nitrophenyl Propanenitrile Derivatives

Anticancer and Cytotoxicity Evaluations of 2-Chloro-3-(4-nitrophenyl)propanenitrile-containing Molecules.nih.govmdpi.combenchchem.com

Derivatives incorporating the this compound scaffold have demonstrated notable anticancer and cytotoxic effects against a range of human cancer cell lines. nih.govmdpi.com The synthesis of hybrid molecules, such as those combining this scaffold with a thiazolidinone ring, has proven to be an effective strategy in designing potential anticancer agents. mdpi.com

Studies have shown that these derivatives can significantly inhibit the growth of various cancer cell lines. nih.gov For instance, certain Ciminalum–thiazolidinone hybrids have been found to inhibit the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The antiproliferative effects of these compounds are often associated with their ability to induce cell cycle arrest, a critical mechanism for controlling cancer cell division. nih.govresearchgate.net For example, some derivatives have been shown to cause an arrest in the G2/M phase of the cell cycle. mdpi.com

One notable derivative, Les-3331, has demonstrated high cytotoxic and antiproliferative activity in MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Its mechanism is linked to apoptosis induction, a decrease in mitochondrial membrane potential, and an increase in caspase-9 and caspase-8 concentrations. mdpi.com

Table 1: Growth Inhibition Data for Selected this compound Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 2f | NCI-60 Panel (average) | 2.80 | 32.3 | 80.8 |

| 2h | NCI-60 Panel (average) | 1.57 | 13.3 | 65.0 |

| 2h | MOLT-4 (Leukemia) | < 0.01 | - | - |

| 2h | SR (Leukemia) | < 0.01 | - | - |

| 2h | SW-620 (Colon Cancer) | 0.02 | - | - |

| 2h | SF-539 (CNS Cancer) | 0.02 | - | - |

| 2h | SK-MEL-5 (Melanoma) | < 0.01 | - | - |

Data sourced from a study on Ciminalum–thiazolidinone hybrids. nih.gov GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.

A key molecular target for many anticancer drugs is tubulin, a protein essential for microtubule formation and, consequently, cell division. nih.gov Several derivatives of this compound have been identified as tubulin polymerization inhibitors. mdpi.comnih.gov By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, leading to apoptotic cell death. mdpi.com

The molecular mechanism of action for some derivatives, such as Les-3331, has been associated with the induction of apoptosis through decreased mitochondrial membrane potential and increased concentrations of caspases-9 and -8. mdpi.com Furthermore, this compound was found to lower the concentration of topoisomerase II. mdpi.com Other studies suggest that some hybrid molecules may be involved in caspase-independent, AIF-mediated apoptosis. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiprotozoal).researchgate.netresearchgate.netnih.gov

The this compound scaffold is derived from Ciminalum, a compound historically used as an antimicrobial agent against both Gram-positive and Gram-negative microorganisms. nih.govresearchgate.net This has prompted investigations into the antimicrobial properties of its derivatives. researchgate.netresearchgate.net

Derivatives have been evaluated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.govnih.gov For example, certain 4-chloro-3-nitrophenylthiourea derivatives have exhibited high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5-2 μg/mL. nih.gov Some compounds have shown particular promise against Gram-positive pathogens. nih.gov Additionally, related chloro-nitrophenyl acetamide (B32628) derivatives have demonstrated antibacterial activity against Klebsiella pneumoniae. researchgate.netscielo.brnih.gov

The antimicrobial action of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group, which produces toxic intermediates. researchgate.net For some derivatives, the mechanism of action involves the inhibition of essential microbial enzymes. For instance, certain 4-chloro-3-nitrophenylthiourea derivatives have been found to act against topoisomerases isolated from Staphylococcus aureus. nih.gov

Structure-Activity Relationship (SAR) Analyses for Optimized Biological Efficacy.nih.govmdpi.comnih.gov

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. nih.gov

For anticancer activity, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety has been identified as a critical requirement. nih.gov The nature of the substituent at position 3 of the 4-thiazolidinone (B1220212) ring also plays a significant role. nih.gov Derivatives containing carboxylic acid residues and a p-hydroxyphenyl substituent have been found to be particularly effective. nih.gov Conversely, the absence of a substituent at this position or the addition of a Cyminalum fragment can weaken the anticancer cytotoxicity. nih.gov The synthesis of hybrid molecules containing both a thiazolidinone and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragment is considered an effective approach for creating potential anticancer agents. mdpi.com

In terms of antimicrobial activity, the introduction of electron-withdrawing groups, such as chloro groups, on the arylidene ring has been observed to increase antimicrobial action. researchgate.net Conversely, the presence of electron-donating groups like hydroxyl and methoxy (B1213986) groups tends to decrease this activity. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ciminalum |

| Les-3331 |

| 2f (Ciminalum–thiazolidinone hybrid) |

Exploration of Other Pharmacological Potentials (e.g., Antiparasitic)

While the primary focus of research on this compound derivatives has been centered on their anticancer and antimicrobial properties, the structural motifs present in these compounds suggest a broader pharmacological potential, including possible antiparasitic applications. The exploration of this potential is still in its nascent stages, but preliminary investigations into related compounds and the known bioactivities of their constituent chemical fragments provide a foundation for future research.

The core structure, which features a nitrophenyl group attached to a chlorinated propane (B168953) backbone, is a key determinant of its biological activity. Nitroaromatic compounds, for instance, are a well-established class of therapeutic agents with a broad spectrum of activity, including antineoplastic, antibiotic, and antiparasitic effects. encyclopedia.pub The mechanism of action for many nitro-containing drugs involves the reduction of the nitro group within the target organism, leading to the formation of toxic radical intermediates that can damage cellular macromolecules such as DNA. encyclopedia.pub

Derivatives of this compound, particularly those incorporating a thiazolidinone ring, have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines. nih.govmdpi.com This activity is often attributed to the induction of apoptosis and the inhibition of key cellular enzymes like topoisomerase II. nih.gov While these studies are focused on cancer, the underlying mechanisms of inducing cell death and inhibiting essential enzymes could be transferable to parasitic organisms.

Furthermore, the presence of a halogen, in this case, chlorine, can significantly influence the biological activity of a molecule. Halogenation has been shown to enhance the antimicrobial and antiparasitic properties of various compounds. encyclopedia.pubmdpi.com For example, the introduction of a chloro group into certain acetamide structures has been demonstrated to improve their antimicrobial efficacy. mdpi.com

Although direct studies on the antiparasitic activity of this compound itself are not yet prevalent in the scientific literature, the known antiparasitic effects of other nitroimidazoles and related nitro-containing heterocycles provide a strong rationale for investigating this potential. nih.gov For instance, 5-aryl-1-methyl-4-nitroimidazoles have shown potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis. nih.gov

The synthesis of various derivatives of this compound has been a subject of interest, with a focus on evaluating their biological activities. tsijournals.comresearchgate.netnih.gov These synthetic efforts have generated a library of related compounds that could be screened for a range of pharmacological effects, including antiparasitic activity. The structural diversity within these derivatives allows for the exploration of structure-activity relationships, which could lead to the identification of compounds with potent and selective antiparasitic properties.

Applications of 2 Chloro 3 4 Nitrophenyl Propanenitrile As a Key Synthetic Intermediate

Precursor for Advanced Pharmaceutical Agents

The structural framework of 2-Chloro-3-(4-nitrophenyl)propanenitrile incorporates moieties that are frequently found in biologically active compounds, positioning it as a valuable precursor in medicinal chemistry. The nitrophenyl group, in particular, is a common feature in various therapeutic agents, and the chloro-nitrile portion of the molecule provides reactive sites for building diverse molecular architectures.

Research has demonstrated the utility of closely related structures in the development of novel pharmaceutical agents. For instance, a similar compound, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, serves as a key building block for synthesizing hybrid molecules with significant anticancer properties. nih.gov Through Knoevenagel condensation with 4-thiazolidinone (B1220212) derivatives, a series of compounds were produced that exhibited notable antimitotic activity against a panel of human cancer cell lines. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety was identified as a crucial requirement for the observed anticancer effects. nih.gov

Furthermore, propanenitrile derivatives are recognized as important intermediates in the synthesis of targeted therapies, such as kinase inhibitors. researchgate.net The strategic modification of the nitrile and other functional groups allows for the assembly of complex heterocyclic systems that can interact with biological targets. The potential for this compound to be transformed into various amino, carboxyl, or heterocyclic derivatives makes it a promising starting point for drug discovery programs. ontosight.ai

| Therapeutic Area | Derived Compound Class | Key Synthetic Transformation | Supporting Evidence |

|---|---|---|---|

| Oncology | 5-propenylidene-4-thiazolidinones | Knoevenagel condensation of a related aldehyde precursor. nih.gov | Demonstrated antimitotic activity against various cancer cell lines, including leukemia, colon cancer, and melanoma. nih.gov |

| Oncology | Quinoline Inhibitors (e.g., PI3K/mTOR) | Multi-step synthesis involving substitution and cyclization reactions. | Related propanenitrile intermediates are key for synthesizing quinoline-based kinase inhibitors. researchgate.net |

| General Drug Discovery | Diverse Heterocycles | Hydrolysis, reduction, or cyclization of the nitrile group; nucleophilic substitution at the chloro-position. | Functional groups present in the molecule are known to interact with biological systems, suggesting potential for broad therapeutic applications. ontosight.ai |

Building Block for Novel Materials (e.g., Dyes and Pigments, Optical Materials)

The electronic properties conferred by the aromatic nitro group, combined with the potential for derivatization, make this compound a relevant building block for new materials. Its derivatives, particularly those incorporating azo linkages, are of significant interest in the field of dyes and pigments. ontosight.aiontosight.ai

Compounds containing a diazenyl group (-N=N-) connected to aromatic systems are known for their chromophoric properties, forming the basis of many azo dyes. ontosight.aiontosight.ai The synthesis of such dyes often involves diazo coupling reactions with aniline (B41778) derivatives. ontosight.ai The 4-nitrophenyl moiety in this compound can be readily reduced to a 4-aminophenyl group, which can then be diazotized and coupled with other aromatic compounds to generate a wide array of colored substances. The chloro and nitrile groups offer further sites for modification to fine-tune the color, solubility, and binding properties of the final dye.

The presence of these functional groups also suggests potential applications in materials science for creating substances with unique optical or electronic properties, which could be exploited in the development of new materials for various technological uses. ontosight.aiontosight.ai

| Material Type | Key Structural Feature | Principle of Application | Reference |

|---|---|---|---|

| Azo Dyes and Pigments | Diazenyl (-N=N-) group linked to aromatic rings. | The extended π-conjugation system created by the azo linkage and aromatic rings absorbs specific wavelengths of visible light, resulting in color. | ontosight.aiontosight.aiontosight.ai |

| Optical Materials | Nitro and chloro substituents on an aromatic system. | These electron-withdrawing groups impart unique electronic and optical properties that can be harnessed for specialized applications. | ontosight.ai |

| Functional Polymers | Reactive nitrile and chloro groups. | These groups can be used to graft the molecule onto polymer backbones, introducing specific functionalities. | ontosight.ai |

Role in the Synthesis of Agrochemicals

While specific, direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its structural motifs are common in a variety of pesticidal compounds. The chlorophenyl and nitrophenyl groups are well-known toxophores used in the design of herbicides, insecticides, and fungicides.

For example, p-nitrophenylacetonitrile, a structurally related compound, is noted for its use in the preparation of agrochemicals. google.com The insecticidal activity of chloronitroalkanes has been predicted and confirmed based on structure-activity relationships, leading to the synthesis of new bis(substituted-phenyl) chloronitroalkanes with pesticidal properties. acs.org Similarly, various herbicides have been developed based on 2-aryl-1,2,4-triazin-3-ones and 3-isoxazolidinones containing substituted phenyl rings. acs.org

The presence of both a chloro and a nitro group on the phenyl ring of this compound suggests its potential as an intermediate for creating new agrochemical candidates. The reactive sites on the molecule allow for its incorporation into larger, more complex structures, which could be screened for herbicidal, insecticidal, or fungicidal activity.

| Agrochemical Class | Relevant Structural Motif | Potential Synthetic Role | Reference |

|---|---|---|---|

| Herbicides | Substituted Phenyl Rings (e.g., 2-chlorophenyl) | Can serve as a precursor to build heterocyclic systems like isoxazolidinones, which have shown high herbicidal activity. | acs.org |

| Insecticides | Chloronitroalkane and Diphenyl Structures | The core structure can be modified to synthesize diphenyl chloronitroalkane analogues, a class evaluated for insecticidal properties. | acs.org |

| General Pesticides | Nitrophenyl Group | The related compound p-nitrophenylacetonitrile is used as an intermediate in agrochemical manufacturing. | google.com |

Contribution to the Development of Chemical Probes for Biological Studies

Chemical probes are small molecules designed to interact with and report on biological systems, enabling the study of protein function and cellular processes in a native environment. mskcc.org The development of these tools often relies on versatile chemical scaffolds that can be easily modified. This compound possesses features that make it a suitable precursor for the synthesis of chemical probes.

The utility of a molecule as a probe precursor depends on its ability to be derivatized with reporter groups (e.g., fluorescent tags, biotin) or reactive groups for covalent labeling. mskcc.org The chloro atom in this compound is a good leaving group, allowing for nucleophilic substitution reactions to attach various functionalities. The nitrile group can also be chemically transformed, for example, through reduction to an amine or hydrolysis to a carboxylic acid, providing additional handles for modification.

Because this compound serves as a precursor for biologically active molecules, as seen in pharmaceutical applications, it can be adapted to create probes for studying the targets of those molecules. nih.gov By attaching a fluorescent dye or a biotin (B1667282) tag to a derivative of this compound, researchers could potentially visualize the localization of its binding partners within a cell or isolate them for further study. mskcc.org

| Feature of Precursor | Chemical Rationale | Application in Probe Development | Reference |

|---|---|---|---|

| Reactive Chloro Group | Acts as a good leaving group for nucleophilic substitution. | Allows for the attachment of reporter tags (fluorophores, biotin) or affinity labels. | mskcc.org |

| Modifiable Nitrile Group | Can be reduced to an amine or hydrolyzed to a carboxylic acid. | Provides an alternative site for conjugation to linker arms or reporter molecules. | mskcc.org |

| Core "Pharmacophore" Structure | The nitrophenylpropanenitrile scaffold can be the basis for biological activity. | Enables the creation of probes to study the specific biological targets of molecules derived from this scaffold. | nih.gov |

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis for compounds like 2-chloro-3-(4-nitrophenyl)propanenitrile often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge for future research is the development of more efficient and sustainable synthetic methodologies. This aligns with the broader goals of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals. chemalliance.orgresearchgate.net

Future research should focus on:

Catalytic Methods: Investigating novel catalysts that can facilitate the synthesis with higher yields and selectivity, potentially reducing the number of steps required. amazonaws.com This could involve exploring biocatalysis or earth-abundant metal catalysts to replace more toxic or expensive options.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids would significantly reduce the environmental impact of the synthesis. wjarr.com

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processing.

Deeper Mechanistic Understanding of Biological Interactions

Currently, there is a significant gap in the understanding of how this compound interacts with biological systems. Preliminary studies on similar chloro-nitroaromatic compounds suggest potential for biological activity, but specific data for this molecule is scarce. nih.gov Future research is needed to elucidate its mechanism of action, which would involve: